molecular formula C22H26N2O9 B1428482 Tetracycline hydrate 99 CAS No. 305833-60-7

Tetracycline hydrate 99

Cat. No.: B1428482
CAS No.: 305833-60-7
M. Wt: 462.4 g/mol
InChI Key: BMQIUMJFMSWJBO-FMZCEJRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracycline hydrate 99% is a broad-spectrum antibiotic belonging to the tetracycline class. It is widely used in both human and veterinary medicine to treat a variety of bacterial infections. The compound is known for its ability to inhibit protein synthesis in bacteria, making it effective against a wide range of bacterial pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracycline hydrate 99% can be synthesized through a series of chemical reactions starting from basic organic compounds. One common synthetic route involves the cyclization of a polyketide chain, followed by a series of oxidation and reduction reactions to form the tetracycline core structure. The final step involves the hydration of the compound to form tetracycline hydrate .

Industrial Production Methods

Industrial production of this compound% typically involves fermentation processes using specific strains of Streptomyces bacteria. These bacteria naturally produce tetracycline, which is then extracted and purified through a series of chemical processes to achieve the desired purity level of 99% .

Chemical Reactions Analysis

Types of Reactions

Tetracycline hydrate 99% undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or reduce its side effects .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various tetracycline derivatives, which may have enhanced antibacterial properties or reduced toxicity .

Scientific Research Applications

Tetracycline hydrate 99% has a wide range of scientific research applications:

Mechanism of Action

Tetracycline hydrate 99% exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. The compound also binds to the bacterial 50S ribosomal subunit, which may alter the cytoplasmic membrane and cause intracellular components to leak from bacterial cells .

Comparison with Similar Compounds

Similar Compounds

  • Minocycline hydrochloride
  • Doxycycline hyclate
  • Oxytetracycline hydrochloride
  • Chlortetracycline

Uniqueness

Tetracycline hydrate 99% is unique due to its high purity level, which ensures consistent efficacy and reduced side effects. Compared to other tetracyclines, it has a broader spectrum of activity and is effective against a wider range of bacterial pathogens .

Biological Activity

Tetracycline hydrate 99% is a broad-spectrum antibiotic that belongs to the tetracycline class, widely utilized in both human and veterinary medicine for treating various bacterial infections. Its biological activity primarily hinges on its ability to inhibit protein synthesis in bacteria, making it effective against a range of bacterial pathogens. This article explores the biological activity of this compound%, focusing on its mechanism of action, resistance mechanisms, and relevant research findings.

Tetracycline exerts its antibacterial effects by targeting the bacterial ribosome. It binds reversibly to the 30S ribosomal subunit , obstructing the binding of aminoacyl-tRNA to the mRNA-ribosome complex, which halts protein synthesis. Additionally, tetracycline can interact with the 50S ribosomal subunit , potentially altering the bacterial cytoplasmic membrane and leading to leakage of intracellular components .

The detailed mechanism can be summarized as follows:

  • Binding : Tetracycline diffuses through porin channels in the bacterial membrane and binds to the 30S ribosomal subunit.
  • Inhibition : It prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby inhibiting translation .
  • Bacteriostatic vs. Bactericidal : While tetracyclines are generally considered bacteriostatic, some studies indicate organism-specific bactericidal activity under certain conditions .

Resistance Mechanisms

Bacterial resistance to tetracyclines has emerged as a significant concern. Several mechanisms have been identified, including:

  • Efflux Pumps : Bacteria can expel tetracyclines through efflux pumps, reducing intracellular concentrations .
  • Ribosomal Protection Proteins (RPPs) : These proteins can bind to ribosomes and protect them from tetracycline's inhibitory effects .
  • Enzymatic Inactivation : Certain bacteria produce enzymes that chemically modify and inactivate tetracyclines, leading to resistance .

Case Studies and Research Findings

Research has extensively explored the biological activity of this compound%. Below are notable findings from recent studies:

StudyFocusFindings
Norcia et al. (1999)Bactericidal ActivityDemonstrated isolate-specific bactericidal activity in vitro .
Bantar et al. (2008)Resistance MechanismsIdentified RPPs as a significant factor contributing to resistance against tetracyclines .
Tessier & Nicolau (2013)In Vivo EfficacyShowed that tigecycline exhibited bactericidal properties against E. coli in mouse models .
RSC Advances (2022)Environmental ImpactInvestigated tetracycline's effect on biological wastewater treatment; found it inhibited nitrogen removal but not phosphorus removal at certain concentrations .

Applications in Medicine and Industry

This compound% is not only pivotal in treating infections but also plays a role in:

  • Research : Used as a model compound for studying antibiotic synthesis and degradation mechanisms.
  • Combination Therapies : Investigated for potential synergistic effects when combined with other antibiotics.
  • Environmental Remediation : Recent studies have explored engineered enzymes capable of degrading tetracyclines, highlighting their potential for environmental applications .

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H2/t9-,10-,15-,21+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQIUMJFMSWJBO-FMZCEJRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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